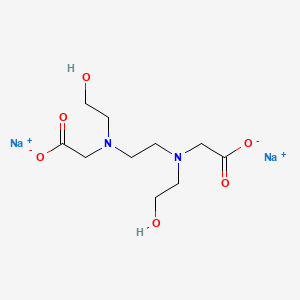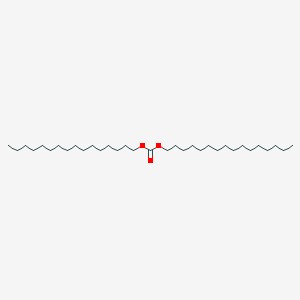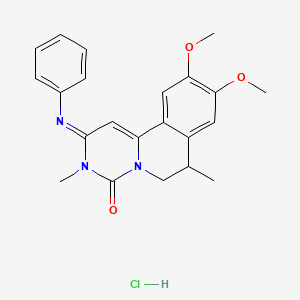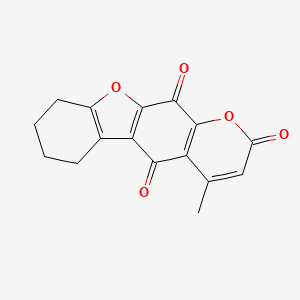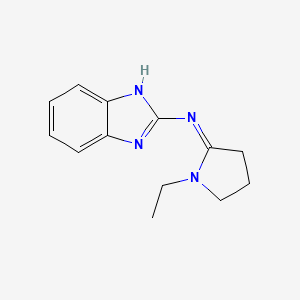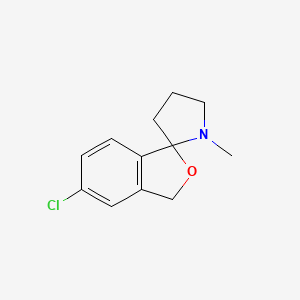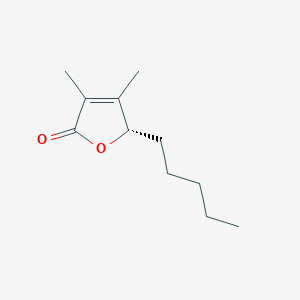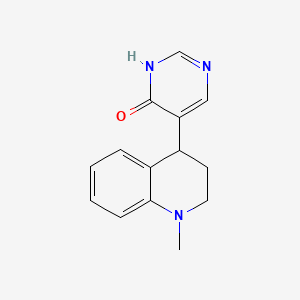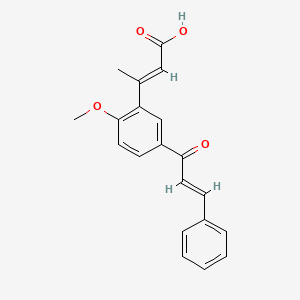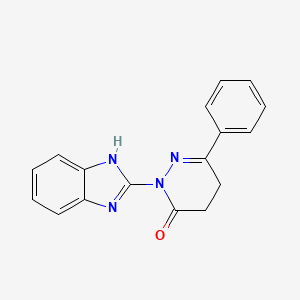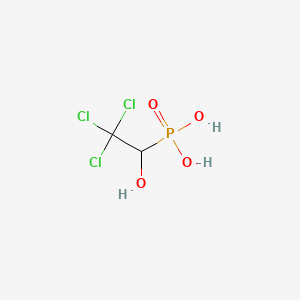
(2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid, also known as trichlorfon or metrifonate, is an organophosphorus compound widely used as an insecticide. It is known for its effectiveness in controlling a variety of pests in agricultural settings. The compound is characterized by its molecular formula C4H8Cl3O4P and a molecular weight of 257.44 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid typically involves the reaction of methanol with chloral to form a hemiacetal. This intermediate is then reacted with phosphorus trichloride and methanol at low temperatures to produce dimethyl phosphite. Finally, the hemiacetal and dimethyl phosphite undergo a condensation reaction at higher temperatures to yield trichlorfon .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
(2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include various phosphonic acid derivatives, which have applications in different fields such as agriculture and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
(2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid has a wide range of scientific research applications:
Wirkmechanismus
The primary mechanism of action of (2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid is the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in pests, ultimately resulting in their death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorvos: Another organophosphorus insecticide with a similar mechanism of action.
Chlorpyrifos: A widely used pesticide that also inhibits acetylcholinesterase.
Malathion: An organophosphate insecticide used in agriculture and public health.
Uniqueness
(2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid is unique due to its specific structure, which allows it to be a prodrug that is activated non-enzymatically into the active agent dichlorvos. This property makes it particularly effective in certain applications where controlled release of the active compound is beneficial .
Eigenschaften
CAS-Nummer |
684-17-3 |
|---|---|
Molekularformel |
C2H4Cl3O4P |
Molekulargewicht |
229.38 g/mol |
IUPAC-Name |
(2,2,2-trichloro-1-hydroxyethyl)phosphonic acid |
InChI |
InChI=1S/C2H4Cl3O4P/c3-2(4,5)1(6)10(7,8)9/h1,6H,(H2,7,8,9) |
InChI-Schlüssel |
XXVRAGNROZKHBX-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(Cl)(Cl)Cl)(O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




